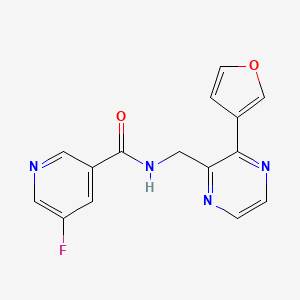
5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide, also known as FPhC1, is a novel small molecule compound that has gained significant attention in scientific research. This compound is synthesized through a complex process and has shown promising results in various studies.
Scientific Research Applications
Anticancer Potential
Lung cancer remains a significant global health concern, and early detection is crucial for effective treatment. Researchers have explored novel chalcone derivatives, including those containing the furan and pyrazole moieties, as potential anticancer agents . The compound , 5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide, falls within this category.
Mechanism of Action:: Chalcones, characterized by a conjugated double bond system, exhibit diverse biological activities. In the case of lung cancer, these compounds have shown promise due to their ability to induce apoptosis (programmed cell death) in cancer cells. The furan and pyrazole rings contribute to their pharmacological effects.
Experimental Evidence::Influenza PB2 Inhibition
Influenza remains a global health threat, and targeting viral proteins is essential for antiviral drug development. Recent research has identified a series of PB2 inhibitors containing the pyrazinone skeleton, including 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one .
PB2 as a Target:: PB2 is a subunit of influenza RNA-dependent RNA polymerase (RdRP) and plays a crucial role in viral replication. Inhibiting PB2 disrupts viral RNA synthesis.
Compound 12b:: Among the synthesized compounds, 12b stands out as the most potent PB2 inhibitor. Its structural features, including the fluoropyrrolopyridine and pyrazinone moieties, contribute to its inhibitory activity.
Pyrazoloquinoline Derivatives
Pyrazoles and quinolines are versatile heterocycles with diverse pharmacological properties. Researchers have designed novel pyrazolo[3,4-b]-quinoline derivatives, some of which contain N-alkyl substituents .
Synthesis:: A straightforward synthetic route involving 2-chloroquinoline derivatives and phenylhydrazine led to the formation of these compounds.
Biological Activities:: These derivatives exhibit a range of activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Their unique structure combines the benefits of both pyrazoles and quinolines.
properties
IUPAC Name |
5-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGREXWMARUQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


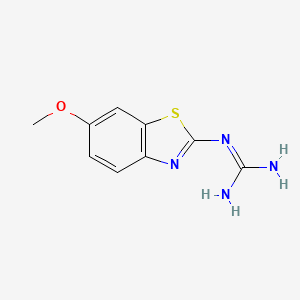

![(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2593733.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2593735.png)

![1-Cyclopropyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2593738.png)
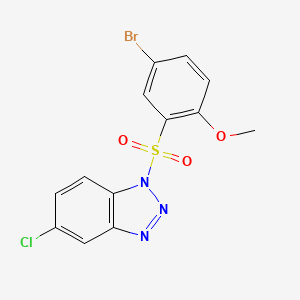
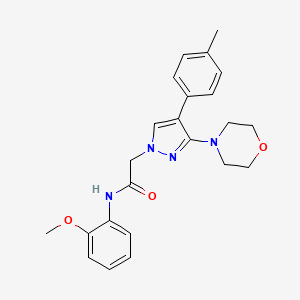
![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)
![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)
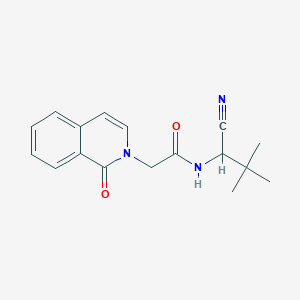
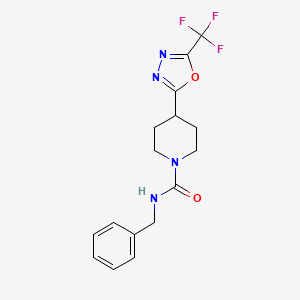
![1-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLCYCLOPENTANE-1-CARBOXYLIC ACID, Mixture of diastereomers](/img/structure/B2593749.png)